Cas no 2228187-43-5 (3,4-dihydro-2H-pyran-5-yl sulfamate)

3,4-dihydro-2H-pyran-5-yl sulfamate 化学的及び物理的性質
名前と識別子
-
- 3,4-dihydro-2H-pyran-5-yl sulfamate
- 2228187-43-5
- EN300-1991042
-
- インチ: 1S/C5H9NO4S/c6-11(7,8)10-5-2-1-3-9-4-5/h4H,1-3H2,(H2,6,7,8)
- InChIKey: OFWDFGNGXRZYNT-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OC1=COCCC1
計算された属性
- 精确分子量: 179.02522894g/mol
- 同位素质量: 179.02522894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 87Ų
3,4-dihydro-2H-pyran-5-yl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991042-0.5g |
3,4-dihydro-2H-pyran-5-yl sulfamate |
2228187-43-5 | 0.5g |
$987.0 | 2023-09-16 | ||
Enamine | EN300-1991042-1.0g |
3,4-dihydro-2H-pyran-5-yl sulfamate |
2228187-43-5 | 1g |
$1029.0 | 2023-05-23 | ||
Enamine | EN300-1991042-0.05g |
3,4-dihydro-2H-pyran-5-yl sulfamate |
2228187-43-5 | 0.05g |
$864.0 | 2023-09-16 | ||
Enamine | EN300-1991042-5g |
3,4-dihydro-2H-pyran-5-yl sulfamate |
2228187-43-5 | 5g |
$2981.0 | 2023-09-16 | ||
Enamine | EN300-1991042-5.0g |
3,4-dihydro-2H-pyran-5-yl sulfamate |
2228187-43-5 | 5g |
$2981.0 | 2023-05-23 | ||
Enamine | EN300-1991042-0.1g |
3,4-dihydro-2H-pyran-5-yl sulfamate |
2228187-43-5 | 0.1g |
$904.0 | 2023-09-16 | ||
Enamine | EN300-1991042-0.25g |
3,4-dihydro-2H-pyran-5-yl sulfamate |
2228187-43-5 | 0.25g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1991042-2.5g |
3,4-dihydro-2H-pyran-5-yl sulfamate |
2228187-43-5 | 2.5g |
$2014.0 | 2023-09-16 | ||
Enamine | EN300-1991042-10g |
3,4-dihydro-2H-pyran-5-yl sulfamate |
2228187-43-5 | 10g |
$4421.0 | 2023-09-16 | ||
Enamine | EN300-1991042-10.0g |
3,4-dihydro-2H-pyran-5-yl sulfamate |
2228187-43-5 | 10g |
$4421.0 | 2023-05-23 |
3,4-dihydro-2H-pyran-5-yl sulfamate 関連文献
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
3,4-dihydro-2H-pyran-5-yl sulfamateに関する追加情報
Recent Advances in the Study of 3,4-dihydro-2H-pyran-5-yl sulfamate (CAS: 2228187-43-5)
In recent years, the compound 3,4-dihydro-2H-pyran-5-yl sulfamate (CAS: 2228187-43-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfamate functional group attached to a dihydropyran ring, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of 3,4-dihydro-2H-pyran-5-yl sulfamate has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that enhances the efficiency of sulfamate introduction to the dihydropyran scaffold. This advancement is critical for scaling up production for preclinical and clinical studies. The study also highlighted the compound's stability under physiological conditions, making it a viable candidate for further development.
Biological evaluations of 3,4-dihydro-2H-pyran-5-yl sulfamate have revealed its inhibitory effects on specific enzymes involved in inflammatory pathways. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), with a selectivity profile that suggests reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings position the compound as a potential next-generation anti-inflammatory agent.
Further investigations into the pharmacokinetic properties of 3,4-dihydro-2H-pyran-5-yl sulfamate have been conducted to assess its suitability for oral administration. A 2024 study in Drug Metabolism and Disposition reported favorable absorption and distribution characteristics, with the compound achieving therapeutic plasma concentrations in animal models. The study also noted minimal hepatic metabolism, reducing the risk of drug-drug interactions—a significant advantage in polypharmacy scenarios.
Emerging research has explored the potential of 3,4-dihydro-2H-pyran-5-yl sulfamate in oncology. Preliminary data presented at the 2024 American Association for Cancer Research annual meeting indicated that the compound exhibits synergistic effects with standard chemotherapeutic agents in certain cancer cell lines. Mechanistic studies suggest that this synergy may be related to the compound's ability to modulate cellular sulfation pathways, which are often dysregulated in cancer.
Despite these promising developments, challenges remain in the clinical translation of 3,4-dihydro-2H-pyran-5-yl sulfamate. Current research gaps include the need for comprehensive toxicology studies and the development of appropriate formulations for human trials. However, the collective findings to date underscore the therapeutic potential of this compound across multiple indications, warranting continued investigation and investment.
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